N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15-4-2-5-16(10-15)13-25-14-23-20-18(21(25)28)12-24-26(20)8-7-22-19(27)11-17-6-3-9-29-17/h2-6,9-10,12,14H,7-8,11,13H2,1H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWBAQIZNPDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.372 g/mol |
| CAS Number | 922016-32-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolopyrimidine core followed by acylation reactions. The synthetic route often requires careful control of reaction conditions to ensure high yield and purity.
The biological activity of this compound has been studied in various contexts:
- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against several human tumor cell lines. For instance, studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been screened for its inhibitory potential against various enzymes, including recombinant alkaline phosphatases and ecto-nucleotidases. These studies reveal that it may bind effectively to nucleotide protein targets, which is crucial for developing therapeutic agents targeting metabolic pathways .
- Antimicrobial Properties : Preliminary investigations have suggested that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial activity. The unique structural features of this compound could enhance its efficacy against various pathogens .
Case Study 1: Antitumor Activity
In a study focusing on the antitumor effects of pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested against several cancer cell lines such as LCLC-103H and A427. The results demonstrated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition
Another research effort evaluated the compound's effect on human recombinant alkaline phosphatase (h-TNAP). The study found that while the compound inhibited h-TNAP activity, it did so at a lower potency compared to other nucleotidase inhibitors. This finding underscores the need for further optimization to enhance selectivity and potency against specific enzyme targets .
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit various pharmacological properties. The following table summarizes key biological activities associated with N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide and related compounds.
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) effective against pathogens such as Staphylococcus aureus. This suggests its potential as a broad-spectrum antibacterial agent.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar thiazolo-pyrimidine derivatives, it was found that compounds with thiophene rings exhibited enhanced antibacterial properties compared to their benzene counterparts. The MIC for this compound was recorded at 15.62 µg/mL against Staphylococcus aureus.
Anticancer Activity
The compound's anticancer potential has been investigated through various cell line studies. It has been reported to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins like p53 and downregulating anti-apoptotic proteins such as Bcl-2.
Case Study: Anticancer Activity
In vitro assays demonstrated that this compound exhibits IC50 values indicating effective cytotoxicity at low concentrations in HepG2 cells. The mechanism involved significant alterations in cell cycle progression and apoptosis pathways.
Structural Modifications and Their Impact
The introduction of thiophene rings into the structure has been associated with enhanced pharmacological profiles. Thiophene-containing compounds have been linked to improved solubility and bioavailability compared to their non-thiophene counterparts.
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives with Nitriles
A conventional approach involves the reaction of 5-aminopyrazole-4-carbonitrile (1 ) with aliphatic or aromatic nitriles under acidic conditions. For example, compound 1 reacts with 3-methylbenzyl cyanide in dioxane under dry HCl gas flow for 6 hours, followed by basification with sodium hydroxide to yield 5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2 ) (45–60% yield). The reaction mechanism proceeds via initial protonation of the nitrile, followed by nucleophilic attack by the pyrazole’s amino group and subsequent cyclization (Figure 1).
Table 1: Optimization of Cyclocondensation Conditions
| Nitrile | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-methylbenzyl | Dioxane | HCl gas | 6 | 56 |
| Phenyl | Ethanol | H2SO4 | 8 | 48 |
| Benzyl | Toluene | AcOH | 10 | 42 |
One-Pot Four-Component Synthesis
An efficient alternative employs a four-component reaction involving hydrazine derivatives, methylenemalononitrile, aldehydes, and alcohols. For instance, hydrazine, methylenemalononitrile, 3-methylbenzaldehyde, and ethanol react in the presence of sodium ethoxide to form the pyrazolo[3,4-d]pyrimidine core in a single step (65–72% yield). This method reduces purification steps and improves atom economy.
Functionalization at Position 1: Introduction of the Ethyl-Acetamide Side Chain
The ethyl-acetamide substituent at position 1 is introduced via nucleophilic substitution or reductive amination.
Alkylation with 2-Chloroethylamine
Intermediate 2 reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(2-aminoethyl)-5-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ) (58% yield). Excess potassium carbonate ensures deprotonation of the pyrimidinone nitrogen, facilitating alkylation.
Critical Parameters:
- Solvent: DMF or acetonitrile (polar aprotic solvents enhance reactivity).
- Temperature: 80–100°C to overcome activation energy.
- Base: K2CO3 or NaH (2.0–3.0 equivalents).
Amidation with 2-(Thiophen-2-yl)acetyl Chloride
The primary amine in 3 undergoes amidation with 2-(thiophen-2-yl)acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by warming to room temperature (12 hours), to yield the final product (62% yield).
Equation:
$$ \text{3} + \text{ClC(O)CH}_2\text{Thiophene} \xrightarrow{\text{TEA, DCM}} \text{N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide} $$
Table 2: Amidation Reaction Optimization
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 2-(Thiophen-2-yl)acetyl chloride | TEA | DCM | 62 |
| Acetic anhydride | Pyridine | THF | 35 |
| Propionyl chloride | DMAP | Acetone | 41 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr): 1693 cm⁻¹ (C=O stretch of pyrimidinone), 1645 cm⁻¹ (amide C=O), 3011 cm⁻¹ (aromatic C–H).
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, benzyl-H), 6.98–6.75 (m, 3H, thiophene-H), 4.82 (s, 2H, N–CH2–C=O), 3.62 (t, 2H, J = 6.0 Hz, –CH2NH–), 2.91 (t, 2H, J = 6.0 Hz, –CH2–N–), 2.34 (s, 3H, CH3).
- HRMS (ESI): m/z calculated for C24H25N5O3S [M+H]⁺: 480.1701; found: 480.1705.
Purity Assessment
- HPLC: >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
- Melting Point: 225–227°C (decomposition observed above 230°C).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 56 | 18 | Moderate | High |
| Four-component | 68 | 8 | Low | Moderate |
| Stepwise alkylation | 58 | 24 | High | Low |
The four-component method offers superior efficiency but requires stringent control of stoichiometry. In contrast, stepwise alkylation provides better regioselectivity for complex derivatives.
Challenges and Optimization Strategies
Byproduct Formation During Alkylation
Competing N-alkylation at position 5 (benzyl group) may occur if the pyrimidinone nitrogen is insufficiently deprotonated. Using excess base (e.g., 3.0 eq. K2CO3) and high-boiling solvents (e.g., DMF) minimizes this side reaction.
Amidation Efficiency
The steric bulk of the thiophene moiety reduces amidation yields. Pre-activation of the carboxylic acid (e.g., using HOBt/EDC) or microwave-assisted synthesis (60°C, 30 minutes) improves conversion rates to >75%.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
- Dioxane Recycling: Distillation recovers >90% solvent.
- Acid Neutralization: Spent HCl gas is scrubbed with NaOH solution to produce NaCl (non-hazardous waste).
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by functionalization with thiophene and 3-methylbenzyl groups. Key steps include:
- Cyclization : Reaction of 3-methylbenzyl derivatives with thiourea or thioacetamide to form the pyrazolo-pyrimidine scaffold .
- Acylation : Introduction of the thiophen-2-ylacetamide moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Purification : Column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the final product . Critical conditions: Temperature control (60–100°C), pH adjustments (triethylamine as a base), and anhydrous solvents to minimize side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromaticity patterns. For example, downfield shifts (~δ 8.5–9.0 ppm) in H NMR indicate pyrimidine protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.15 for [M+H]) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks, though crystal growth may require slow evaporation from DMSO/water mixtures .
Q. What are the key structural motifs in this compound that may influence its biological activity?
- Pyrazolo[3,4-d]pyrimidine core : A privileged scaffold in kinase inhibition, with the 4-oxo group enhancing hydrogen-bonding to ATP-binding pockets .
- Thiophen-2-ylacetamide : The sulfur atom and conjugated π-system improve membrane permeability and enable interactions with cysteine-rich enzymes .
- 3-Methylbenzyl group : Hydrophobic substituent that enhances binding to aromatic residues in target proteins (e.g., tyrosine kinases) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological assay data when testing this compound across different cell lines or enzymatic systems?
Discrepancies may arise from variations in:
- Cell permeability : Use logP calculations (e.g., ~2.5–3.0) to assess membrane penetration; employ prodrug strategies for poorly permeable analogs .
- Enzymatic assay conditions : Standardize buffer pH (7.4), ionic strength, and co-factor concentrations (e.g., Mg for kinases) .
- Compound stability : Perform HPLC purity checks post-assay to detect degradation (e.g., oxidation of thiophene under light) . Mitigation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC) .
Q. What strategies are recommended for optimizing the synthetic pathway to improve scalability while maintaining high enantiomeric purity?
- Design of Experiments (DoE) : Apply factorial designs to optimize reagent stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and reaction time .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) and improve heat transfer for exothermic steps .
- Chiral Resolution : Use immobilized lipases or chiral stationary phases (CSPs) in HPLC to isolate enantiomers .
Q. In crystallographic studies of this compound, what challenges are anticipated during structure refinement using programs like SHELXL, and how can they be mitigated?
- Data Quality : High-resolution data (≤ 1.0 Å) is critical for resolving disordered solvent molecules or flexible side chains. Collect data at low temperature (100 K) to reduce thermal motion .
- Twinning : If twinning is detected (e.g., R > 0.05), use SHELXL’s TWIN/BASF commands for refinement .
- Hydrogen Bonding : Use SHELX’s DFIX and DANG restraints to model ambiguous H-bond networks in the pyrazolo-pyrimidine core .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction time by 50% .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (10 nM–100 μM) to validate potency .
- Computational Modeling : Dock the compound into homology models of target proteins (e.g., using AutoDock Vina) to rationalize structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
